2-[2-(Cyclopentyloxy)phenyl]acetic acid 2-[2-(Cyclopentyloxy)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1520738-14-0
VCID: VC7775855
InChI: InChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15)
SMILES: C1CCC(C1)OC2=CC=CC=C2CC(=O)O
Molecular Formula: C13H16O3
Molecular Weight: 220.268

2-[2-(Cyclopentyloxy)phenyl]acetic acid

CAS No.: 1520738-14-0

Cat. No.: VC7775855

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

2-[2-(Cyclopentyloxy)phenyl]acetic acid - 1520738-14-0

Specification

CAS No. 1520738-14-0
Molecular Formula C13H16O3
Molecular Weight 220.268
IUPAC Name 2-(2-cyclopentyloxyphenyl)acetic acid
Standard InChI InChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15)
Standard InChI Key URWGNKNYSDYOLP-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=CC=CC=C2CC(=O)O

Introduction

2-[2-(Cyclopentyloxy)phenyl]acetic acid is an organic compound characterized by a unique structure comprising a cyclopentyloxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, industrial processes, and biological research.

Synthetic Routes

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically involves:

  • Reacting 2-bromophenylacetic acid with cyclopentanol.

  • Using a base such as potassium carbonate.

  • Conducting the reaction under reflux conditions in solvents like dimethylformamide (DMF).

  • Purifying the product through recrystallization or column chromatography.

Industrial Production

For large-scale production:

  • Continuous flow reactors and automated systems improve efficiency.

  • Green chemistry principles, such as environmentally friendly solvents and catalysts, are often employed.

Reaction Types

  • Oxidation: Converts the compound into ketones or aldehydes.

  • Reduction: Reduces the carboxylic acid group to an alcohol.

  • Substitution: The phenyl ring undergoes electrophilic aromatic substitution.

Common Reagents

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Bromine (Br₂), nitric acid (HNO₃).

Products Formed

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Substituted phenyl derivatives.

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules due to its versatile functional groups.

Biology

Studies focus on its potential biological activities, such as anti-inflammatory and antibacterial effects.

Medicine

Preliminary research suggests therapeutic potential for treating inflammation and bacterial infections.

Industry

It is used in producing pharmaceuticals and fine chemicals, benefiting from its stability and reactivity.

Comparison with Similar Compounds

CompoundKey Difference
Phenylacetic acidLacks the cyclopentyloxy group, affecting reactivity and bioavailability.
2-(Cyclopentyloxy)benzoic acidContains a benzoic acid moiety instead of acetic acid.

The cyclopentyloxy group in 2-[2-(Cyclopentyloxy)phenyl]acetic acid enhances its chemical and biological properties compared to these analogs.

Mechanisms of Action

  • Metabolized by enzymes like phenylacetate esterases in the liver.

  • Structural similarity to phenylacetic acid suggests antibacterial and anti-inflammatory potential.

Research Findings

  • Antibacterial studies indicate potential for disrupting bacterial cell membranes.

  • Toxicity studies show low systemic toxicity, supporting its safety for therapeutic use.

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